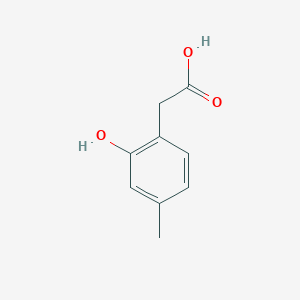

2-(2-Hydroxy-4-methylphenyl)acetic acid

Description

Properties

Molecular Formula |

C9H10O3 |

|---|---|

Molecular Weight |

166.17 g/mol |

IUPAC Name |

2-(2-hydroxy-4-methylphenyl)acetic acid |

InChI |

InChI=1S/C9H10O3/c1-6-2-3-7(5-9(11)12)8(10)4-6/h2-4,10H,5H2,1H3,(H,11,12) |

InChI Key |

WSFIDIJAAUEJLT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(=O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Substituent Position and Electronic Effects

Notes:

- Intramolecular hydrogen bonding in this compound (ortho -OH and -COOH) may reduce acidity compared to para-substituted analogues .

- Electron-withdrawing groups (e.g., -Br in 2-(3-Bromo-4-methoxyphenyl)acetic acid) increase acidity and alter reactivity .

Crystallographic and Hydrogen-Bonding Behavior

Key Findings :

- Ortho-substituents (e.g., -OH, -OCH₃) disrupt symmetric hydrogen-bonded dimers, as seen in 2-(2-methoxyphenyl)acetic acid .

- Para-substituents (e.g., -CH₃, -OCH₃) allow for more regular packing, as in 2-(4-Methoxy-2-methylphenyl)acetic acid .

Physicochemical Properties

| Compound Name | Melting Point (°C) | Solubility (Water) | pKa (COOH) | pKa (-OH) |

|---|---|---|---|---|

| 2-(3-Bromo-4-methoxyphenyl)acetic acid | 113–115* | Low | ~3.1 | ~10.2 |

| 4-Hydroxyphenylacetic acid | 149–151 | Moderate | ~4.2 | ~9.8 |

| 2-(4-Methoxy-2-methylphenyl)acetic acid | Not reported | Low | ~3.8 | — |

Notes:

Preparation Methods

Copper-Catalyzed Alkaline Hydrolysis

In US5221772A , a high-yielding process is described where (2-chlorophenyl)acetic acid is treated with sodium hydroxide in an inert hydrocarbon solvent (e.g., SOLVESSO 200 or Isopar M) at 130–220°C. Key features include:

-

Catalyst : Copper sulfate pentahydrate (1–5 mol%) enhances reaction rates by facilitating the displacement of chlorine.

-

Solvent : High-boiling hydrocarbons (150–300°C) enable reactions at atmospheric pressure, avoiding autoclave use.

-

Workup : Post-hydrolysis, the mixture is acidified to pH 3.5, extracted with ethyl acetate, and purified via recrystallization.

This method achieves 93–96% yield with a purity exceeding 94%.

Comparative Analysis of Catalysts

Copper’s role is critical, as alternative catalysts (e.g., Fe or Zn) result in incomplete conversion. The patent emphasizes that a Cu⁰/Cu²⁺ mixture (e.g., copper metal + copper sulfate) is optimal for maintaining catalytic activity over prolonged reactions.

One-Pot Synthesis from (2-Halogenophenyl)acetonitrile

CN104230713A discloses a streamlined one-pot approach starting from (2-chlorophenyl)acetonitrile. This method avoids isolating intermediates, improving efficiency:

-

Hydrolysis : The nitrile is hydrolyzed to the carboxylic acid using aqueous NaOH (70%) at 250°C under 10–11 atm pressure.

-

Esterification : Direct addition of methanol and methylene dichloride facilitates in situ esterification with sulfuric acid.

-

Purification : Extraction and solvent evaporation yield the final product with 95% purity and 95% yield .

Table 1: Key Reaction Parameters for One-Pot Synthesis

| Parameter | Condition |

|---|---|

| Temperature | 250°C |

| Pressure | 10–11 atm |

| Catalyst | CuCl (2 mol%) |

| Solvent | Methylene dichloride |

| Acid for Esterification | 90% H₂SO₄ |

Purification and Characterization

Crude this compound often requires rigorous purification due to its high water solubility. Common methods include:

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol |

| Melting Point | 130–133°C |

| Boiling Point | 336.4°C at 760 mmHg |

| pKa | 3.41 (carboxylic acid) |

Challenges and Optimization Strategies

-

Byproduct Formation : Undesired dimerization or decarboxylation occurs at temperatures >220°C, necessitating precise thermal control.

-

Catalyst Recovery : Copper residues complicate purification; patent US5221772A addresses this via filtration of insoluble Cu(OH)₂ post-reaction.

-

Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity but complicate downstream separation .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(2-Hydroxy-4-methylphenyl)acetic acid in laboratory settings?

- Methodological Answer : Follow GHS hazard classifications for structurally similar phenolic acids (e.g., skin/eye irritation, respiratory sensitization). Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Store in a cool, dry, well-ventilated area away from oxidizing agents. Refer to SDS guidelines for emergency procedures, including spill containment (neutralize with inert absorbents) and disposal via approved chemical waste streams .

Q. What is a standard laboratory-scale synthesis route for this compound?

- Methodological Answer : Adapt regioselective functionalization methods for phenylacetic acid derivatives. For example:

Start with 4-methylphenylacetic acid.

Introduce hydroxylation at the 2-position using directed ortho-metalation (e.g., LDA/THF at −78°C) followed by electrophilic quenching with a hydroxyl source (e.g., B₂O₃/H₂O₂) .

Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient). Confirm purity via HPLC or melting point analysis.

Q. How can researchers verify the purity and structural identity of this compound?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) with UV detection at 254 nm.

- Spectroscopy : Confirm functional groups via FT-IR (broad O–H stretch ~3200 cm⁻¹, carbonyl C=O ~1700 cm⁻¹). Validate molecular structure using ¹H/¹³C NMR (e.g., aromatic protons at δ 6.5–7.5 ppm, methyl groups at δ 2.3–2.5 ppm) .

- Mass Spectrometry : Compare ESI-MS or GC-MS data with theoretical molecular weight (e.g., C₉H₁₀O₃: 166.18 g/mol).

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound derivatives be mitigated?

- Methodological Answer :

- Directing Groups : Install temporary protecting groups (e.g., methoxy at the 4-position) to steer electrophilic substitution to the ortho position. Remove the protecting group post-functionalization via acid hydrolysis (HCl/MeOH) .

- Metal Catalysis : Use Pd-catalyzed C–H activation for selective hydroxylation. Optimize ligands (e.g., 2-pyridone) and oxidants (e.g., PhI(OAc)₂) to enhance regiocontrol .

Q. How can researchers address contradictions in reported crystal structure data for derivatives of this compound?

- Methodological Answer :

- X-ray Diffraction : Refine crystal structures using single-crystal X-ray data (e.g., monoclinic P21/c space group). Validate hydrogen bonding motifs (e.g., R₂²(8) dimer formation) and torsional angles (e.g., dihedral angle between phenyl ring and acetic acid group ~78°) .

- Computational Validation : Compare experimental data with DFT-optimized geometries (B3LYP/6-31G* basis set) to resolve discrepancies in bond angles or substituent electronic effects .

Q. What experimental strategies improve the stability of this compound under varying pH conditions?

- Methodological Answer :

- pH Buffering : Store solutions in phosphate buffer (pH 6–7) to minimize esterification or decarboxylation.

- Thermal Stability : Conduct accelerated degradation studies (40–60°C) with HPLC monitoring. Identify degradation products (e.g., quinone methides) and adjust storage conditions accordingly .

Q. What advanced spectroscopic techniques resolve ambiguities in the regiochemistry of substituted phenylacetic acid derivatives?

- Methodological Answer :

- NOESY NMR : Detect spatial proximity between hydroxyl protons and neighboring substituents (e.g., methyl groups) to confirm substitution patterns.

- Solid-State NMR : Analyze crystalline forms to distinguish between tautomeric or polymorphic variations .

- X-ray Photoelectron Spectroscopy (XPS) : Quantify electron-withdrawing/donating effects of substituents via binding energy shifts in C 1s and O 1s spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.